2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole
Description
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-6-2-1-4-8(10)13-18-19-14(20-13)9-5-3-7-11(16)12(9)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRPCWHLUOFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-chlorophenyl)hydrazinecarboxamide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Materials Science: Due to its unique structural properties, it is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a valuable tool in chemical biology for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved can vary, but it often involves the disruption of critical biological processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the additional chlorine atoms on the phenyl ring, which may result in different biological activities and chemical reactivity.
2-(2,3-dichlorophenyl)-5-methyl-1,3,4-oxadiazole: The presence of a methyl group instead of a chlorophenyl group can significantly alter its properties and applications.
The unique combination of the 2-chlorophenyl and 2,3-dichlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research areas.
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